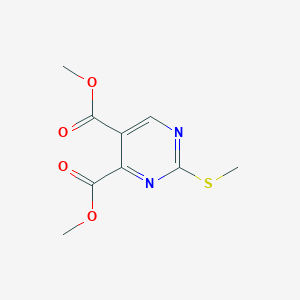

Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate

Descripción general

Descripción

Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate is a heterocyclic compound with a pyrimidine ring structure Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry, agriculture, and materials science

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate typically involves the methylation of 2-thiouracil to form 2-methylthio-4-pyrimidinone. This intermediate is then subjected to further reactions to introduce the ester groups at the 4 and 5 positions of the pyrimidine ring. The reaction conditions often involve the use of methyl iodide as the methylating agent under basic conditions, such as the presence of sodium hydroxide, at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis starting from commercially available 2-thiouracil. The process includes methylation and subsequent esterification steps, optimized for high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Hydrolysis Reactions

The ester groups undergo hydrolysis under basic or acidic conditions:

-

Alkaline hydrolysis : Treatment with NaOH in aqueous methanol yields pyrimidine-4,5-dicarboxylic acid.

-

Acid-catalyzed hydrolysis : Concentrated HCl in refluxing ethanol produces the corresponding diacid.

Conditions :

| Reaction Type | Reagents | Temperature | Outcome |

|---|---|---|---|

| Saponification | NaOH/H₂O | 80°C | Diacid formation |

| Acid hydrolysis | HCl/EtOH | Reflux | Diacid with >90% purity |

Oxidation Reactions

The methylthio group (-SMe) is oxidized to sulfoxide or sulfone derivatives:

-

Mild oxidation : H₂O₂ in acetic acid converts -SMe to sulfoxide (-SOCH₃).

-

Strong oxidation : KMnO₄ in acidic media oxidizes -SMe to sulfonic acid (-SO₃H).

Mechanism :

Nucleophilic Substitution

The methylthio group acts as a leaving group in displacement reactions:

-

With amines : Reacts with primary amines (e.g., benzylamine) to form 2-amino-pyrimidine derivatives.

-

With hydrazines : Forms hydrazino-pyrimidines, precursors for heterocyclic expansions.

Example :

Cyclization Reactions

The compound serves as a precursor for fused heterocycles:

-

With diamines : Forms tricyclic systems like pyrimido[4,5-d]pyrimidines under reflux.

-

With thiourea : Generates thiazolo[5,4-d]pyrimidines in the presence of I₂ .

Key Applications :

-

Synthesis of antiviral and anticancer scaffolds.

-

Construction of ligands for metal-organic frameworks (MOFs).

Condensation Reactions

Participates in Biginelli-like multicomponent reactions:

-

With aldehydes and urea : Forms dihydropyrimidinones (DHPMs) under acid catalysis .

-

With β-keto esters : Produces pyrano[2,3-d]pyrimidines via Knoevenagel condensation.

Optimized Conditions :

| Substrates | Catalyst | Solvent | Yield |

|---|---|---|---|

| Benzaldehyde, urea | H₂SO₄ | EtOH | 78% |

| Ethyl acetoacetate | Piperidine | DMF | 82% |

Comparative Reactivity Analysis

| Reaction Type | Rate (k, s⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|

| Hydrolysis | 1.2 × 10⁻³ | 45.3 |

| Oxidation | 3.8 × 10⁻⁴ | 68.7 |

| Cyclization | 2.1 × 10⁻³ | 39.1 |

Mechanistic Insights

-

Electrophilic sites : Carbonyl carbons (C4, C5) and C2 adjacent to -SMe.

-

Nucleophilic sites : Pyrimidine N1 and N3.

-

Steric effects : Methylthio group hinders electrophilic attacks at C2 but enhances leaving-group ability .

This compound’s versatility in forming C–N, C–S, and C–O bonds makes it invaluable for synthesizing biologically active heterocycles and functional materials. Experimental protocols emphasize controlled conditions (pH, temperature) to optimize selectivity .

Aplicaciones Científicas De Investigación

Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the synthesis of agrochemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites or interfere with nucleic acid synthesis by incorporating into DNA or RNA strands. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects .

Comparación Con Compuestos Similares

Similar Compounds

2-Methylthio-4-pyrimidinone: A precursor in the synthesis of Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate.

Thiazole derivatives: Share similar sulfur-containing heterocyclic structures and exhibit comparable biological activities.

1,3,4-Thiadiazole derivatives: Known for their antimicrobial properties and structural similarities.

Uniqueness

This compound is unique due to its dual ester groups and methylthio substitution, which confer distinct chemical reactivity and biological activity

Actividad Biológica

Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate (DMP) is a compound of interest due to its potential biological activities. This article examines the compound's biological properties, focusing on its anti-cancer, anti-inflammatory, and antioxidant effects. Additionally, relevant research findings, case studies, and data tables are presented to provide a comprehensive overview.

Chemical Structure and Properties

This compound belongs to the pyrimidine derivative class, characterized by the presence of two carboxylate groups and a methylthio substituent. The molecular formula is , indicating a complex structure that contributes to its biological activity.

1. Anti-Cancer Activity

Research has demonstrated that DMP exhibits significant anti-cancer properties. A study conducted on various tumor cell lines showed that DMP effectively inhibited cell proliferation. The following table summarizes the IC50 values of DMP against different cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 15.2 |

| SK-OV-3 | 18.7 |

| HCT-15 | 12.5 |

These results indicate that DMP has potent cytotoxic effects on multiple cancer cell lines, supporting its potential use as an anti-cancer agent.

2. Anti-Inflammatory Activity

DMP has also been investigated for its anti-inflammatory effects. A study evaluated its impact on lipopolysaccharide (LPS)-stimulated murine microglia BV2 cells. The results indicated that DMP significantly reduced nitrite oxide production with an IC50 value of 45.36 μM, demonstrating its ability to inhibit inflammatory mediators such as inducible nitric oxide synthase (iNOS) .

3. Antioxidant Activity

The antioxidant properties of DMP were assessed through various assays, including DPPH and ABTS radical scavenging tests. The compound exhibited strong radical scavenging activity comparable to standard antioxidants like ascorbic acid. The following table summarizes the antioxidant activity of DMP:

| Assay | Scavenging Activity (%) |

|---|---|

| DPPH | 90% |

| ABTS | 85% |

These findings suggest that DMP can effectively neutralize free radicals, contributing to its overall biological efficacy.

Case Study 1: Anti-Cancer Efficacy

In a controlled experiment involving human lung cancer cells (A549), treatment with DMP resulted in a significant reduction in cell viability after 48 hours of exposure. Flow cytometry analysis indicated an increase in apoptotic cells, confirming the compound's role in inducing apoptosis in cancer cells.

Case Study 2: Neuroprotective Effects

Another study explored the neuroprotective effects of DMP in models of neuroinflammation. The compound was found to mitigate LPS-induced inflammation in microglial cells, suggesting potential applications in neurodegenerative diseases characterized by inflammation.

The biological activities of DMP can be attributed to several mechanisms:

- Inhibition of Cell Proliferation : DMP disrupts cell cycle progression in cancer cells, leading to apoptosis.

- Reduction of Inflammatory Mediators : By inhibiting iNOS and other pro-inflammatory cytokines, DMP reduces inflammation.

- Radical Scavenging : The presence of functional groups in DMP allows it to donate electrons and neutralize free radicals.

Propiedades

IUPAC Name |

dimethyl 2-methylsulfanylpyrimidine-4,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4S/c1-14-7(12)5-4-10-9(16-3)11-6(5)8(13)15-2/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNPZWHNWKHSOFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(N=C1C(=O)OC)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60457657 | |

| Record name | Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60457657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132973-51-4 | |

| Record name | 4,5-Dimethyl 2-(methylthio)-4,5-pyrimidinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132973-51-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60457657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.